molecular formula C10H14N2O4S B3344732 Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- CAS No. 89840-73-3

Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-

Cat. No.: B3344732
CAS No.: 89840-73-3
M. Wt: 258.3 g/mol
InChI Key: OTEHHZRWGMPOJL-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- includes a nitro group at the third position of the benzene ring and an N-(2-methylpropyl) substituent on the sulfonamide nitrogen

Preparation Methods

The synthesis of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Nitrobenzenesulfonyl chloride+2-MethylpropylamineBenzenesulfonamide, N-(2-methylpropyl)-3-nitro-+HCl\text{3-Nitrobenzenesulfonyl chloride} + \text{2-Methylpropylamine} \rightarrow \text{Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-} + \text{HCl} 3-Nitrobenzenesulfonyl chloride+2-Methylpropylamine→Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-+HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the sulfonamide group, forming N-oxides.

Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, alkyl halides with a base for substitution, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions include the corresponding amines, N-alkylated sulfonamides, and N-oxides.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes, including intraocular pressure regulation and pH balance in tissues .

Comparison with Similar Compounds

Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- can be compared with other benzenesulfonamide derivatives, such as:

    Benzenesulfonamide, N-(2-methylpropyl)-: Lacks the nitro group, which may result in different reactivity and biological activity.

    Benzenesulfonamide, N-(2-methylpropyl)-4-nitro-: Has the nitro group at the fourth position, which can influence its chemical properties and interactions with biological targets.

    Benzenesulfonamide, N-(2-methylpropyl)-2-nitro-: The nitro group at the second position can lead to different steric and electronic effects compared to the third position.

The uniqueness of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- lies in the specific positioning of the nitro group, which can significantly impact its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(2-methylpropyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-8(2)7-11-17(15,16)10-5-3-4-9(6-10)12(13)14/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEHHZRWGMPOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404644
Record name Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89840-73-3
Record name N-(2-Methylpropyl)-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89840-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure described in Example 1A was performed using isobutylamine (0.396 g, 5.41 mmol) and 3-nitrobenzenesulfonyl chloride (1.0 g, 4.5 mmol) to give N-isobutyl-3-nitrobenzenesulfonamide (0.916 g, 78%). 1H NMR consistent with structure.
Quantity
0.396 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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